molecular formula C19H22N6O2 B2874909 1,7-dimethyl-8-(3-(m-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923686-20-8

1,7-dimethyl-8-(3-(m-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2874909
CAS RN: 923686-20-8
M. Wt: 366.425
InChI Key: CWHVVRVTZBRNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-8-(3-(m-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as CPI-455, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

CPI-455 inhibits the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. BRD4 binds to acetylated histones, which are associated with active gene transcription. By inhibiting the activity of BRD4, CPI-455 disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
CPI-455 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer effects, CPI-455 has also been shown to have anti-inflammatory effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of CPI-455 is its specificity for BRD4, which reduces the likelihood of off-target effects. However, one limitation of CPI-455 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

Future research on CPI-455 could explore its potential use in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, research could focus on developing analogs of CPI-455 with improved solubility and pharmacokinetic properties. Finally, research could explore the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, and the potential use of CPI-455 in these contexts.

Synthesis Methods

CPI-455 can be synthesized using a multi-step synthetic route. The synthesis starts with the preparation of 3-(m-tolylamino)propylamine, which is then reacted with 5-amino-1-methyl-1H-imidazole-4-carboxylic acid to obtain 1-methyl-1H-imidazole-4-carboxamide. The final step involves the reaction of 1-methyl-1H-imidazole-4-carboxamide with 2,6-dioxo-3,4-dihydropyrimidine to obtain CPI-455.

Scientific Research Applications

CPI-455 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, breast cancer, and colorectal cancer. CPI-455 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, CPI-455 has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cytarabine and doxorubicin.

properties

IUPAC Name

4,7-dimethyl-6-[3-(3-methylanilino)propyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12-6-4-7-14(10-12)20-8-5-9-24-13(2)11-25-15-16(21-18(24)25)23(3)19(27)22-17(15)26/h4,6-7,10-11,20H,5,8-9H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHVVRVTZBRNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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